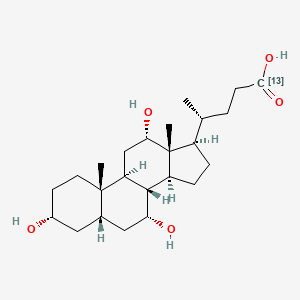
コリル-24-13C酸
概要
説明
コール酸-24-13Cは、コール酸の同位体標識形態であり、炭素-24位が炭素-13で標識されています。コール酸は肝臓で生成される主要な胆汁酸であり、脂肪や脂溶性ビタミンの消化吸収において重要な役割を果たしています。炭素-13による同位体標識により、コール酸-24-13Cは、代謝的および化学的に安定であるため、代謝研究やトレーサー実験で特に有用です .
2. 製法
合成経路と反応条件: コール酸-24-13Cの合成には、胆汁酸のホルミル誘導体と、改変されたテトラ酢酸鉛法を使用します。ホルミル化胆汁酸は、テトラ酢酸鉛と塩化リチウムにより分解されて、ホルミル化23-クロロノルコランを生成します。これらの中間体は、次にジメチルホルムアミド中でニトリルに変換され、その後加水分解されてC-24標識胆汁酸が得られます .
工業生産方法: コール酸-24-13Cの工業生産は、同様の合成経路に従いますが、より高い収率と純度のために最適化されています。このプロセスには、室温で実施できる多段階反応が含まれており、良好な純度、高い収率、および強力なプロセス操作性を確保しています。この方法は、大規模生産に適しています .
科学的研究の応用
Cholic Acid-24-13C is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
作用機序
コール酸-24-13Cは、脂肪や脂溶性ビタミンの消化吸収を促進することにより、その効果を発揮します。肝臓では、胆汁酸-CoA:アミノ酸N-アシル転移酵素(BAAT)によりグリシンまたはタウリンと抱合されて、グリココール酸とタウロコール酸を形成します。これらの抱合胆汁酸は、食事性脂肪の乳化を助け、腸での吸収を高めます .
将来の方向性
The use of compounds labeled with stable isotopes as metabolic tracers has gained importance in clinical investigation . The development of an efficient synthesis to maximize the use of starting material and to lower the cost of synthesis by simplifying the procedure would reduce the cost of 13C-labeled bile acids for clinical application .
生化学分析
Biochemical Properties
Cholic-24-13C acid is involved in several biochemical reactions, primarily related to bile acid metabolism. It interacts with enzymes such as cytochrome P450 isoforms (CYP7A1, CYP8B1, and CYP27A1) which catalyze its formation from cholesterol . Additionally, cholic-24-13C acid is conjugated to glycine or taurine by bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid . These conjugated forms are essential for the emulsification of dietary fats. Cholic-24-13C acid also interacts with intestinal microbiota, which transform it into secondary bile acids like deoxycholic acid .
Cellular Effects
Cholic-24-13C acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce colony formation of Clostridium difficile in an agar dilution assay . Additionally, dietary administration of cholic-24-13C acid increases serum cholesterol levels, biliary phospholipid secretion, and fecal deoxycholic acid levels in rats . These effects highlight its role in modulating lipid metabolism and gut microbiota composition.
Molecular Mechanism
The molecular mechanism of cholic-24-13C acid involves its interaction with specific enzymes and receptors. It is formed from cholesterol through a multistep process catalyzed by cytochrome P450 isoforms . Cholic-24-13C acid is conjugated to glycine or taurine by BAAT, facilitating its role in fat emulsification . Additionally, it binds to bile acid receptors such as the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor (TGR5), which regulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholic-24-13C acid can change over time. The compound is stable and can be stored at -20°C for up to four years . Studies have shown that cholic-24-13C acid induces the expression of bile acid-inducible operon genes in Clostridium scindens, promoting 7-dehydroxylation activity . This temporal regulation of gene expression highlights the dynamic nature of cholic-24-13C acid’s effects on cellular function.
Dosage Effects in Animal Models
The effects of cholic-24-13C acid vary with different dosages in animal models. High doses of cholic-24-13C acid can lead to increased serum cholesterol levels and biliary phospholipid secretion in rats . Excessive doses may also result in toxic or adverse effects, such as liver damage or disruption of gut microbiota balance . These findings underscore the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
Cholic-24-13C acid is involved in several metabolic pathways, including its formation from cholesterol and transformation into secondary bile acids. The cytochrome P450 isoforms CYP7A1, CYP8B1, and CYP27A1 catalyze its synthesis from cholesterol . Cholic-24-13C acid is conjugated to glycine or taurine by BAAT, producing glycocholic acid and taurocholic acid . Intestinal microbiota further transform it into secondary bile acids like deoxycholic acid . These metabolic pathways highlight the complex interplay between cholic-24-13C acid and various enzymes and cofactors.
Transport and Distribution
Cholic-24-13C acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is conjugated to glycine or taurine in the liver, facilitating its transport to the intestine . In the intestine, cholic-24-13C acid interacts with bile acid transporters, which mediate its reabsorption and recirculation through the enterohepatic circulation . This efficient transport and distribution system ensures the continuous availability of cholic-24-13C acid for its physiological functions.
Subcellular Localization
The subcellular localization of cholic-24-13C acid is primarily within the liver and intestine, where it exerts its biochemical effects. In hepatocytes, cholic-24-13C acid is synthesized from cholesterol and conjugated to glycine or taurine . It is then secreted into the bile and transported to the intestine, where it aids in fat digestion and absorption . The subcellular localization of cholic-24-13C acid within these compartments is crucial for its role in lipid metabolism and overall physiological function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cholic Acid-24-13C involves the use of formyl derivatives of bile acids and a modified lead tetraacetate procedure. The formylated bile acids are degraded by lead tetraacetate and lithium chloride to form formylated 23-chloronorcholanes. These intermediates are then converted to nitriles in dimethylformamide, which are subsequently hydrolyzed to obtain C-24 labeled bile acids .
Industrial Production Methods: The industrial production of Cholic Acid-24-13C follows similar synthetic routes but is optimized for higher yields and purity. The process involves multi-step reactions that can be implemented at room temperature, ensuring good purity, high yield, and strong process operability. This method is suitable for large-scale production .
化学反応の分析
反応の種類: コール酸-24-13Cは、次のようなさまざまな化学反応を起こします。
酸化: 腸内細菌叢によるデオキシコール酸への変換。
還元: 炭素-24位の安定性のため、一般的には観察されません。
一般的な試薬と条件:
酸化: 腸内細菌叢。
主要な生成物:
デオキシコール酸: 酸化によって生成されます。
グリココール酸とタウロコール酸: 置換反応によって生成されます.
4. 科学研究における用途
コール酸-24-13Cは、安定な同位体標識のために、科学研究で広く使用されています。その用途には、次のようなものがあります。
類似化合物との比較
コール酸-24-13Cは、炭素-24位に同位体標識されているため、代謝的および化学的に安定であるという点でユニークです。類似の化合物には、次のようなものがあります。
デオキシコール酸: 腸内細菌によってコール酸から生成される二次胆汁酸.
ケノデオキシコール酸: 同様の機能を持つ別の主要な胆汁酸ですが、代謝経路が異なります.
リトコール酸: 異なる生物学的役割を持つ二次胆汁酸.
コール酸-24-13Cは、その特異的な標識のために際立っており、トレーサー研究や代謝研究に非常に役立ちます。
特性
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-HFINQHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52886-36-9 | |
| Record name | Cholic acid, 24-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHOLIC ACID, 24-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z5T260AYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


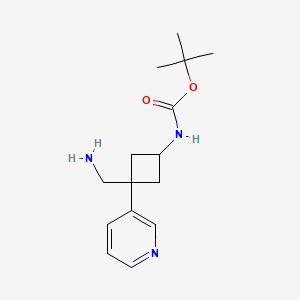
![4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine](/img/structure/B1468240.png)
![[6-(3-Fluorophenyl)-3-pyridinyl]-N-{[6-(3-fluorophenyl)-3-pyridinyl]methyl}methanamine](/img/structure/B1468241.png)

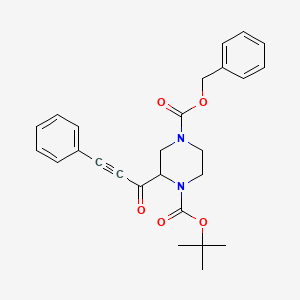
![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate](/img/structure/B1468246.png)
![6-(tert-Butyl) 3-ethyl 1-tetrahydro-2H-pyran-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B1468247.png)
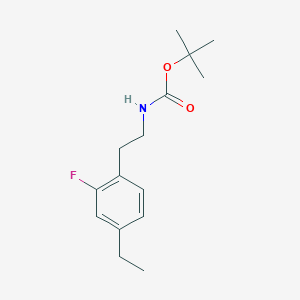
![Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468250.png)
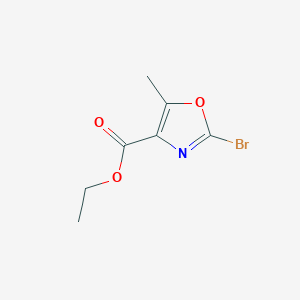

![[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468258.png)

![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)
